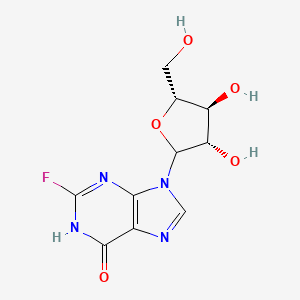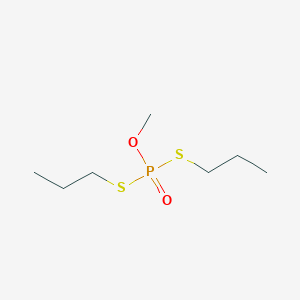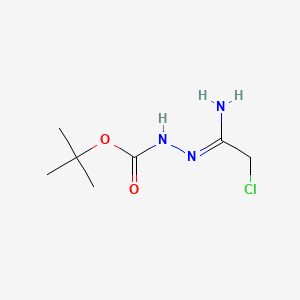
2-Fluoroinosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoroinosine is a modified nucleoside analog, structurally similar to inosine but with a fluorine atom replacing the hydroxyl group at the 2’ position of the ribose sugar. This modification imparts unique properties to the compound, making it valuable in various scientific and medical applications .
Vorbereitungsmethoden
2-Fluoroinosine can be synthesized from xanthosine, an intermediate in purine metabolism. The synthesis involves a solid-phase method, where xanthosine is fluorinated at the 2’ position. This process can be activated by UV light and utilizes single-stranded DNA or synthetases from calf thymus tissue . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2-Fluoroinosine undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted under specific conditions, altering the compound’s properties.
Oxidation and Reduction: These reactions can modify the purine base or the ribose sugar, leading to various derivatives.
Hydrolysis: The compound can be hydrolyzed to produce inosine and other by-products.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the reaction conditions and the specific reagents used .
Wissenschaftliche Forschungsanwendungen
2-Fluoroinosine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of modified oligonucleotides, which are crucial for studying nucleic acid interactions and mechanisms.
Biology: The compound is employed in the design of antisense oligonucleotides, which can modulate gene expression.
Medicine: this compound has shown potential in cancer treatment by inhibiting protein synthesis and preventing tumor cell growth.
Wirkmechanismus
2-Fluoroinosine exerts its effects by inhibiting protein synthesis. It blocks the attachment of amino acids to their corresponding transfer RNA molecules, thereby preventing the formation of functional proteins. This inhibition is particularly effective against rapidly dividing cells, such as cancer cells. The compound also dephosphorylates the enzyme RNA polymerase II, further disrupting protein synthesis .
Vergleich Mit ähnlichen Verbindungen
2-Fluoroinosine is unique due to the presence of the fluorine atom at the 2’ position, which enhances its stability and biological activity. Similar compounds include:
Inosine: Lacks the fluorine atom and has different stability and interaction properties.
2-Fluoroadenosine: Another fluorinated nucleoside with distinct biological activities and applications.
2-Fluoro-2’-Deoxyadenosine: Similar in structure but with a deoxyribose sugar instead of ribose, leading to different pharmacological effects.
Eigenschaften
Molekularformel |
C10H11FN4O5 |
|---|---|
Molekulargewicht |
286.22 g/mol |
IUPAC-Name |
9-[(3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-fluoro-1H-purin-6-one |
InChI |
InChI=1S/C10H11FN4O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H,13,14,19)/t3-,5-,6+,9?/m1/s1 |
InChI-Schlüssel |
RHLSRGWIGPHHJW-PTSYZVBVSA-N |
Isomerische SMILES |
C1=NC2=C(N1C3[C@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)F |
Kanonische SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(Oxiran-2-yl)oxiran-2-yl]ethanone](/img/structure/B13831943.png)

![(1Z)-2-(4-nitrophenyl)-N'-[(phenylcarbonyl)oxy]ethanimidamide](/img/structure/B13831958.png)










